17beta-Estradiol-D3 3-beta-d-glucuronide

Description

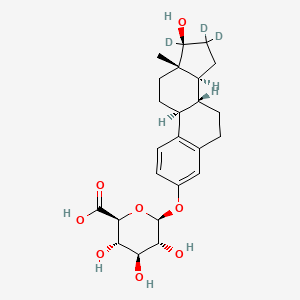

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30)/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+/m1/s1/i7D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOHJTRCBBDUOW-NCKPPFHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747722 | |

| Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260231-06-8 | |

| Record name | (17beta)-17-Hydroxy(16,16,17-~2~H_3_)estra-1,3,5(10)-trien-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Application of 17β-Estradiol-d3 3-β-D-Glucuronide in Quantitative Bioanalysis

Introduction

17β-Estradiol (E2) is the most potent endogenous estrogen, playing a pivotal role in numerous physiological processes.[1] Its metabolism is a critical aspect of endocrine function, involving transformation into more water-soluble conjugates to facilitate excretion.[2][3] One of the primary metabolites is 17β-Estradiol 3-β-D-glucuronide (E2-3G), formed in the liver by the action of UDP-glucuronosyltransferases.[3] Accurate quantification of E2-3G in biological matrices like plasma and urine is essential for pharmacokinetic studies, clinical diagnostics, and understanding estrogen-related pathologies.

This guide focuses on 17β-Estradiol-d3 3-β-D-glucuronide, a deuterated analog of the natural metabolite. Its significance lies in its role as a "gold standard" stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using mass spectrometry.[4] By providing a comprehensive overview of its properties, analytical methodologies, and the rationale for its use, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to achieving the highest levels of accuracy and precision in steroid hormone analysis.

Physicochemical Properties

The utility of 17β-Estradiol-d3 3-β-D-glucuronide as an internal standard is rooted in its specific chemical and physical characteristics. These properties ensure it behaves nearly identically to the endogenous analyte during sample preparation and analysis, with the key difference being its mass.

| Property | Value | Source |

| Chemical Name | (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | [5] |

| Synonyms | E2-d3 3-Glucuronide, (17β)-17-Hydroxy(16,16,17-²H₃)estra-1,3,5(10)-trien-3-yl β-D-glucopyranosiduronic acid | [5] |

| CAS Number | 1260231-06-8 | [5] |

| Molecular Formula | C₂₄H₂₉D₃O₈ | [5] |

| Molecular Weight | ~451.5 g/mol | [5] |

| Exact Mass | 451.22854821 Da | [5] |

| Storage | -20°C | [6] |

| Stability | Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles. | General Lab Practice |

The Imperative for a Stable Isotope-Labeled Internal Standard (SIL-IS)

Quantitative analysis of endogenous molecules in complex biological matrices is fraught with challenges, including sample loss during extraction, variability in instrument response, and matrix effects (ion suppression or enhancement). A SIL-IS is the most effective tool to overcome these issues.[7][8][9]

The Principle of SIL-IS in Bioanalysis: A SIL-IS is a form of the target analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N).[10] For 17β-Estradiol-d3 3-β-D-glucuronide, three hydrogen atoms are replaced by deuterium.

Key Advantages:

-

Identical Physicochemical Behavior: The SIL-IS and the native analyte exhibit nearly identical properties, including polarity, solubility, and chromatographic retention time. This ensures they behave similarly during all sample preparation steps (e.g., protein precipitation, solid-phase extraction).

-

Co-elution: The SIL-IS co-elutes with the analyte during liquid chromatography (LC), meaning they experience the same matrix effects at the same time in the mass spectrometer's ion source.

-

Correction for Variability: Any loss of analyte during sample processing will be mirrored by a proportional loss of the SIL-IS. Similarly, any ion suppression affecting the analyte will also affect the SIL-IS.

-

Mass-Based Differentiation: Despite these similarities, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass (+3 Da in this case).

Quantification is based on the ratio of the analyte's response to the SIL-IS's response, which remains constant even if absolute signal intensities fluctuate, thereby ensuring accuracy and precision.

Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the quantification of steroid glucuronides due to its superior sensitivity and selectivity.[11]

Sample Preparation Protocol

A robust sample preparation workflow is critical to remove interfering substances and concentrate the analyte. Solid-Phase Extraction (SPE) is a widely used and effective technique.[11][12]

Step-by-Step SPE Protocol for Plasma/Serum:

-

Sample Aliquoting: Pipette a precise volume (e.g., 200 µL) of plasma or serum into a clean polypropylene tube.

-

Internal Standard Spiking: Add a small, precise volume of 17β-Estradiol-d3 3-β-D-glucuronide working solution. This step is crucial and must be done before any extraction to account for all subsequent procedural losses.

-

Protein Precipitation (Optional but Recommended): Add 3-4 volumes of ice-cold acetonitrile or methanol. Vortex thoroughly for 1-2 minutes. Centrifuge at high speed (e.g., 13,000 g) for 10 minutes to pellet precipitated proteins.[2] Transfer the supernatant to a new tube.

-

Dilution: Dilute the supernatant with an aqueous buffer (e.g., containing 0.1% formic acid) to reduce organic content before SPE loading.

-

SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing methanol followed by equilibration with water.

-

Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 10-20% methanol in water) to remove polar interferences.[12]

-

Elution: Elute the analyte and SIL-IS with a stronger organic solvent (e.g., 80-100% methanol or acetonitrile).[12]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase (e.g., 100 µL) for injection.

Liquid Chromatography

Reversed-phase chromatography using a C18 column is standard for separating steroid conjugates.

-

Column: C18 stationary phase (e.g., 2.1 mm x 50 mm, <2 µm particle size).

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 5 mM ammonium acetate).[2]

-

Mobile Phase B: Methanol or Acetonitrile with the same additive.[2]

-

Elution: A gradient elution, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B, is used to separate analytes from matrix components and from each other.

Mass Spectrometry

Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

-

Ionization: Electrospray Ionization (ESI) in negative mode is preferred for glucuronides, as the carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form the [M-H]⁻ precursor ion.[2]

-

MRM Transitions: The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The mass difference of +3 Da for the SIL-IS is key.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| 17β-Estradiol 3-β-D-glucuronide (Analyte) | 447.2 | 271.2 | [M-H]⁻ → [Aglycone-H]⁻ (Loss of glucuronic acid moiety) |

| 17β-Estradiol-d3 3-β-D-glucuronide (SIL-IS) | 450.2 | 274.2 | [M-d3-H]⁻ → [Aglycone-d3-H]⁻ (Loss of glucuronic acid moiety) |

The exact m/z values may vary slightly based on instrument calibration. The fragmentation resulting in the loss of the glucuronic acid moiety is a characteristic and robust transition for analysis.[13]

Conclusion

17β-Estradiol-d3 3-β-D-glucuronide is an indispensable tool for the precise and accurate quantification of its endogenous counterpart, 17β-Estradiol 3-β-D-glucuronide. Its properties as a stable isotope-labeled internal standard make it the superior choice for correcting matrix effects and procedural variability inherent in the analysis of complex biological samples.[4][7] The application of validated sample preparation techniques, such as SPE, coupled with the specificity of LC-MS/MS, enables researchers to achieve the low limits of quantification and high degree of confidence required in endocrinology research, clinical diagnostics, and pharmaceutical development.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][7][8][9]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

-

PubChem. (n.d.). 17beta-Estradiol-D3 3-beta-d-glucuronide. National Center for Biotechnology Information. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Request PDF. Retrieved from [Link][10]

-

Shodex. (n.d.). LC/MS/MS Monitoring of the Estradiol Metabolism. Shodex HPLC Columns. Retrieved from [Link]

-

Cavalieri, E. L., & Rogan, E. G. (2004). Chapter 6: Estrogen Metabolism by Conjugation. JNCI Monographs, 2004(32), 73–79. [Link][14][15]

-

Liu, T., et al. (2020). Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1. Acta Pharmaceutica Sinica B, 10(6), 1047–1057. [Link][2]

-

Hinton, A. S., et al. (2018). Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers. Journal of The American Society for Mass Spectrometry, 29(12), 2445–2454. [Link][13]

-

Ghaffari, N., et al. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine. The Journal of Steroid Biochemistry and Molecular Biology, 204, 105774. [Link][11]

-

Frontiers Media. (n.d.). The Systemic and Metabolic Effects of 17-Beta Estradiol. Frontiers. Retrieved from [Link][1]

-

Wikipedia. (n.d.). Estradiol 3-glucuronide. Wikipedia. Retrieved from [Link][3]

-

Thermo Fisher Scientific. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS/MS. Pragolab. Retrieved from [Link][12]

Sources

- 1. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]

- 2. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estradiol 3-glucuronide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C24H32O8 | CID 71316461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ≥98% (HPLC), estradiol metbolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pragolab.cz [pragolab.cz]

- 13. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Structure Elucidation of 17β-Estradiol-D3 3-β-D-glucuronide

Foreword: The Analytical Imperative for Deuterated Metabolites

In the landscape of drug development and clinical research, the precise identification and quantification of metabolites are paramount. Steroid hormones, such as 17β-estradiol, undergo extensive phase II metabolism, with glucuronidation being a primary pathway that facilitates their excretion.[1] The resulting conjugates, like 17β-Estradiol 3-β-D-glucuronide, are critical markers for understanding pharmacokinetics, metabolism, and endocrine function. The use of stable isotope-labeled internal standards, such as 17β-Estradiol-D3 3-β-D-glucuronide, is the gold standard for quantitative analysis by mass spectrometry, offering unparalleled accuracy and precision by correcting for matrix effects and variations during sample processing.[2] This guide provides a comprehensive technical overview of the core analytical methodologies employed to unequivocally elucidate the structure of this vital research compound, ensuring its identity and purity for use in demanding bioanalytical applications.

Foundational Principles of Structure Elucidation

The complete structural characterization of a complex molecule like 17β-Estradiol-D3 3-β-D-glucuronide rests on two pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive connectivity map of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments (e.g., COSY, HSQC, HMBC), we can determine the precise arrangement of atoms, the location of the glucuronide moiety, the position of the deuterium labels, and the stereochemistry of the entire structure.

-

Mass Spectrometry (MS): MS provides the molecular weight and elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) allows for controlled fragmentation of the molecule, offering vital clues about its substructures, such as the steroid core and the glucuronic acid group.

This guide will delve into the practical application of these techniques, explaining not just the "how" but the "why" behind the experimental choices.

Synthesis of the Labeled Standard: A Note on Provenance

While the complete, step-by-step synthesis of 17β-Estradiol-D3 3-β-D-glucuronide is typically proprietary information held by specialized chemical laboratories, the general synthetic strategy can be inferred from established chemical principles. The process involves two key stages: the introduction of deuterium atoms onto the estradiol core and the regioselective glucuronidation.

A plausible route begins with a commercially available precursor, such as 17β-Estradiol-16,16,17-d3.[3] The critical step is the subsequent glucuronidation. The phenolic hydroxyl group at the C3 position is more acidic and sterically accessible than the secondary alcohol at C17. This inherent reactivity difference allows for regioselective attachment of the glucuronic acid moiety at the C3 position. A common method for this is the Koenigs-Knorr reaction , where a protected glycosyl halide (e.g., acetobromoglucuronic acid methyl ester) reacts with the C3 hydroxyl of the deuterated estradiol in the presence of a promoter, typically a silver salt.[4] Subsequent deprotection steps yield the final product.

Sources

- 1. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 17b-Estradiol-16,16,17-d3 D 98atom , 99 CP 79037-37-9 [sigmaaldrich.com]

- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Role of Deuteration in Steroid Metabolite Analysis

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Estradiol Glucuronide

In the landscape of drug development and metabolic research, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). Deuterated estradiol glucuronide serves as a prime example of such a critical tool. Estradiol, a primary estrogen hormone, undergoes extensive phase II metabolism, with glucuronidation being a major pathway that enhances its water solubility and facilitates excretion[1][2]. The resulting estradiol glucuronide conjugates are key biomarkers for assessing estrogen metabolism and exposure.

This guide provides a comprehensive overview of the core physical and chemical properties of deuterated estradiol glucuronide. By substituting hydrogen atoms with their heavier, stable isotope, deuterium, we create a molecule that is chemically identical in its reactivity and biological interactions but physically distinguishable by its mass. This mass shift is the cornerstone of its utility as an internal standard, allowing for precise quantification by correcting for matrix effects and variations during sample preparation and analysis[3].

The strategic placement of deuterium atoms can also profoundly influence the molecule's metabolic fate due to the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. Consequently, if a C-H bond cleavage is the rate-limiting step in a metabolic pathway, its replacement with a C-D bond can significantly slow down the reaction rate[]. This guide will delve into these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for the effective use and characterization of deuterated estradiol glucuronide.

Part 1: Core Physical Properties

The physical characteristics of deuterated estradiol glucuronide are largely governed by its parent structure, with subtle but important modifications introduced by isotopic substitution.

Molecular Formula and Weight

The molecular formula for non-deuterated estradiol glucuronide (both 3- and 17-position isomers) is C₂₄H₃₂O₈, with a molar mass of approximately 448.5 g/mol [1][5][6]. Deuteration increases the molar mass by approximately 1.006 Da for each hydrogen atom replaced by deuterium. The exact molecular weight is dependent on the number and location of the deuterium labels. For example, a commonly used standard, Estradiol-d₅-glucuronide, would have its mass increased accordingly.

| Property | Estradiol Glucuronide | Estradiol-d₃-glucuronide (Example) |

| Molecular Formula | C₂₄H₃₂O₈ | C₂₄H₂₉D₃O₈ |

| Molar Mass ( g/mol ) | ~448.51 | ~451.53 |

| Monoisotopic Mass (Da) | ~448.21 | ~451.23 |

Note: The exact mass and formula will vary based on the specific deuterated positions.

Solubility

The conjugation of estradiol with glucuronic acid dramatically increases its aqueous solubility compared to the parent hormone[1][2][5]. This is due to the introduction of the hydrophilic carboxylic acid and hydroxyl groups of the glucuronide moiety. The predicted water solubility for estradiol glucuronide is approximately 0.4 g/L[2]. Deuterium substitution does not significantly alter the fundamental polarity or hydrogen bonding capacity of the molecule; therefore, the solubility of deuterated estradiol glucuronide is expected to be virtually identical to its non-deuterated counterpart.

This protocol outlines the equilibrium solubility assessment based on OECD Guideline 105.

-

Preparation: Add an excess amount of deuterated estradiol glucuronide to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 x g) to pellet the undissolved solid.

-

Quantification: Carefully collect an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated LC-MS/MS method, using a pre-constructed calibration curve.

-

Validation: The presence of solid material at the end of the experiment must be confirmed to ensure saturation was achieved.

Caption: Workflow for Shake-Flask Solubility Assay.

Spectroscopic Properties

NMR is a definitive technique for confirming the position and extent of deuterium incorporation[7].

-

¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear. This provides unambiguous evidence of the site of deuteration. The integration of remaining signals can be used to estimate the percentage of deuteration.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei. This provides a clean spectrum showing only the signals from the labeled positions.

-

¹³C NMR: Carbon atoms bonded to deuterium will show a characteristic multiplet splitting pattern due to C-D coupling and a slight upfield shift compared to carbons bonded to hydrogen.

The overall conformation of estradiol, featuring a chair conformation for the C-ring, is well-established by NMR studies and is not expected to change upon deuteration[8].

MS is the primary technique for the routine use and analysis of deuterated standards[7][9]. The key feature is the mass shift between the deuterated analyte and its endogenous, non-deuterated counterpart.

-

Confirmation of Identity: The precursor ion mass in an MS scan will directly reflect the mass increase due to deuteration. For example, the [M-H]⁻ ion of estradiol glucuronide is observed at m/z 447.2[6]; a tri-deuterated version would be observed at m/z 450.2.

-

Isotopic Purity: The relative intensities of the mass peaks for the deuterated compound and any residual non-deuterated material allow for the calculation of isotopic purity.

-

Quantitative Analysis: In LC-MS/MS methods, specific precursor-product ion transitions are monitored. The deuterated standard will have a unique precursor mass, but it often fragments to produce some of the same product ions as the non-deuterated analyte, or product ions with a corresponding mass shift. This co-eluting, mass-shifted signal is used for precise quantification[10].

Caption: Quantitative Analysis Workflow using LC-MS/MS.

Part 2: Core Chemical Properties

The chemical properties dictate the stability, reactivity, and ultimately the utility of deuterated estradiol glucuronide in experimental settings.

Acidity (pKa)

Estradiol glucuronide possesses several acidic protons, but the most significant is the carboxylic acid on the glucuronic acid moiety. This group is responsible for the molecule's negative charge at physiological pH. The predicted pKa for this strongest acidic group is approximately 3.63[2]. Deuteration at positions on the steroid core is not expected to have a significant impact on the pKa of this distal carboxylic acid group, as isotope effects on acidity are generally small and decrease with distance.

This method is suitable for compounds with a pH-dependent UV chromophore, such as the phenolic A-ring of estradiol.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning a range from ~2 to ~12.

-

Sample Preparation: Prepare identical concentrations of deuterated estradiol glucuronide in each buffer.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms of the molecule (e.g., due to the phenolate ion formation at high pH).

-

pKa Calculation: Plot absorbance at the chosen wavelength versus pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the midpoint of the sigmoidal curve.

Chemical Stability and Hydrolysis

Glucuronides are esters and are susceptible to hydrolysis, which cleaves the glycosidic bond to release free estradiol and glucuronic acid. This reaction can be catalyzed by acid, base, or enzymes (β-glucuronidase)[5].

-

pH Stability: The stability of the glucuronide bond is pH-dependent. While generally stable at neutral pH, hydrolysis can occur under strong acidic or basic conditions. Studies on other glucuronides have shown them to be stable in aqueous solutions across a pH range of 4 to 10, even at elevated temperatures[11].

-

Enzymatic Stability: The enzyme β-glucuronidase, present in some tissues and bacterial sources, efficiently catalyzes the hydrolysis of glucuronide conjugates[5]. This is a critical consideration during sample collection and storage to prevent the back-conversion of the metabolite to its parent drug.

-

Impact of Deuteration: Deuteration is unlikely to affect the rate of simple chemical hydrolysis. However, if an enzymatic process involving C-H bond cleavage precedes or influences the stability of the conjugate, a kinetic isotope effect could be observed.

-

Incubation: Prepare solutions of deuterated estradiol glucuronide in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).

-

Time Course: Incubate these solutions at a constant temperature (e.g., 37°C).

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Reaction Quenching: Immediately quench any degradation by adding an equal volume of a strong organic solvent like acetonitrile and/or neutralizing the pH.

-

Analysis: Analyze the samples by LC-MS/MS to measure the remaining concentration of the parent compound.

-

Data Interpretation: Plot the percentage of remaining compound versus time for each pH condition. This data can be used to determine the degradation rate constant and half-life.

Metabolic Stability and the Kinetic Isotope Effect

The primary motivation for using deuteration in drug discovery is to improve metabolic stability[]. While estradiol glucuronide is a product of metabolism, the estradiol core itself can undergo further metabolic transformations, such as hydroxylation by cytochrome P450 (CYP) enzymes[12].

-

Kinetic Isotope Effect (KIE): If deuteration occurs at a site on the estradiol molecule that is a primary target for oxidative metabolism (e.g., C2 or C4 positions), the rate of that specific metabolic reaction can be slowed significantly[][13]. This is because the rate-limiting step of many CYP-mediated reactions is the cleavage of a C-H bond. The stronger C-D bond requires more energy to break, thus reducing the reaction velocity.

-

Metabolic Switching: By blocking one metabolic pathway through deuteration, the metabolism of the molecule may be shunted towards alternative pathways, a phenomenon known as metabolic switching[14].

-

Significance for the Glucuronide: While the glucuronide conjugate is typically destined for excretion, any residual enzymatic activity that could act on the steroid core would be subject to the KIE. For its use as an internal standard, this effect is generally negligible as the standard is not expected to be metabolized during the analytical procedure. However, for therapeutic applications of deuterated drugs, this is a paramount consideration.

Conclusion

Deuterated estradiol glucuronide is a sophisticated and essential tool for modern bioanalysis. Its physical properties, particularly its mass, are central to its function as an ideal internal standard for mass spectrometry, enabling robust and accurate quantification of its endogenous counterpart. The subtle alterations in its chemical properties, especially the increased strength of the C-D bond, underpin the kinetic isotope effect, a principle with profound implications for designing metabolically stable pharmaceuticals. Understanding these core physical and chemical characteristics, from solubility and spectroscopic signatures to stability and metabolic fate, is crucial for its effective application in research and development. The protocols and principles outlined in this guide provide a framework for the rigorous scientific evaluation and utilization of this important molecule.

References

-

Estradiol 3-glucuronide - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Estradiol glucuronide - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- Liu, X., et al. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters.

-

Estradiol-17beta-glucuronide | C24H32O8. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Showing metabocard for 17-beta-Estradiol glucuronide (HMDB0010317). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

-

17-Beta-estradiol-3-glucuronide | C24H32O8. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Halquist, M. S., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition.

-

Estradiol | C18H24O2. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Rufer, C., et al. (1990). Characterization of [3H]estradiol-17 beta-(beta-D-glucuronide) binding sites in basolateral and canalicular liver plasma membranes. Journal of Biological Chemistry.

- Hines, K. M., et al. (2017). Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers. Journal of The American Society for Mass Spectrometry.

- Mohr, A. L. A., et al. (2019). Stability and Hydrolysis of Desomorphine-Glucuronide. Journal of Analytical Toxicology.

- Sun, H., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE.

- Qu, F., et al. (2015). Targeted LC–MS/MS analysis of steroid glucuronides in human urine.

- Riley, R. J., et al. (2013). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica.

-

Showing metabocard for Estradiol (HMDB0000151). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

- Analysis of estrogen profiles including methoxyestrogen glucuronides: method validation and applicability to human plasma and breast tissue. (n.d.).

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2023). ResolveMass Laboratories Inc. Retrieved January 22, 2026, from [Link]

-

Testosterone glucuronide - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

- Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2023). Analytical Chemistry.

- Marino, J. P., et al. (2006). The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR. Magnetic Resonance in Chemistry.

- Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1. (2021). Acta Pharmaceutica Sinica B.

- Hydrogen/Deuterium eXchange Mass Spectrometry (HDX-MS): A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (2017). Current Drug Targets.

- Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. (2023). Molecules.

- Vahatalo, L. H., et al. (2010). Determination of steroids and their intact glucuronide conjugates in mouse brain by capillary liquid chromatography-tandem mass spectrometry. Analytical Chemistry.

- Guengerich, F. P. (2010). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2024). Journal of Medicinal Chemistry.

- Antioxidants, Volume 15, Issue 1 (January 2026). (2026). Antioxidants.

- Guttman, M. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online.

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

- Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. (2016).

-

MS Beta-Glucuronidase Automation-ready Hydrolysis Mix! (2022). YouTube. Retrieved January 22, 2026, from [Link]

Sources

- 1. Estradiol glucuronide - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. Determination of steroids and their intact glucuronide conjugates in mouse brain by capillary liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estradiol 3-glucuronide - Wikipedia [en.wikipedia.org]

- 6. Estradiol-17beta-glucuronide | C24H32O8 | CID 66424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Stability and Hydrolysis of Desomorphine-Glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

17β-Estradiol-D3 3-β-D-glucuronide (CAS: 1260231-06-8): A Technical Guide for Advanced Bioanalysis

Introduction: The Critical Role of a Deuterated Metabolite in Steroid Quantification

17β-Estradiol (E2) is the most potent endogenous estrogen, playing a pivotal role in numerous physiological processes. Its bioactivity is tightly regulated by metabolic processes, primarily conjugation, which enhances water solubility and facilitates excretion.[1] Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major metabolic pathway for E2, occurring at either the 3 or 17β hydroxyl group.[2][3] The resulting metabolites, such as 17β-Estradiol 3-β-D-glucuronide, are key biomarkers for assessing estrogenic activity and metabolism.

Accurate quantification of these metabolites in complex biological matrices like serum or plasma is paramount for clinical research and drug development. This task is analytically challenging due to low physiological concentrations and the presence of isomeric compounds.[4][5] Stable Isotope Dilution Mass Spectrometry (SID-MS) has emerged as the gold standard for such analyses, offering unparalleled specificity and accuracy.[6][7]

At the heart of the SID-MS methodology is the internal standard (IS), a molecule that must mimic the analyte's behavior throughout sample preparation and analysis. 17β-Estradiol-D3 3-β-D-glucuronide (E2-D3-3G) is the deuterated analogue of the endogenous metabolite and represents an ideal internal standard for the quantification of 17β-Estradiol 3-β-D-glucuronide.[8][9][10] Its three deuterium atoms provide a distinct mass shift (+3 Da) without significantly altering its chemical and physical properties. This ensures it co-elutes with the native analyte and experiences identical ionization efficiency and matrix effects, allowing for precise correction of analytical variability.[11][12]

This guide provides an in-depth technical overview of 17β-Estradiol-D3 3-β-D-glucuronide, its metabolic context, and its core application as an internal standard in validated LC-MS/MS workflows for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties and Rationale for Use

The utility of E2-D3-3G as an internal standard is grounded in its specific molecular characteristics. The stable isotope label ensures that its behavior is nearly identical to the endogenous, non-labeled analyte.

| Property | Value | Source |

| CAS Number | 1260231-06-8 | [13][14][15] |

| Molecular Formula | C₂₄H₂₉D₃O₈ | [13][14] |

| Molecular Weight | 451.52 g/mol | [13][14][15] |

| Purity | Typically >95% (HPLC) | [13] |

| Unlabeled CAS | 15270-30-1 | [3][13] |

| Isotope Label | Deuterium (D₃) | [13] |

Causality Behind Experimental Choice: The selection of a deuterated internal standard is a deliberate choice to mitigate analytical errors. During sample processing (e.g., protein precipitation, solid-phase extraction), any loss of the target analyte will be mirrored by a proportional loss of the internal standard. In the mass spectrometer source, matrix components can suppress or enhance the ionization of the analyte; because the deuterated standard is chemically identical, it experiences the same effect. The ratio of the analyte's signal to the standard's signal remains constant, ensuring accurate quantification irrespective of these variations.[12][16]

Section 2: Metabolic Context - The Glucuronidation of Estradiol

17β-Estradiol undergoes extensive Phase II metabolism to be detoxified and excreted. Glucuronidation is a key pathway where UGT enzymes conjugate E2 with glucuronic acid, rendering it more polar.[2] While several UGT isoforms can catalyze this reaction, there is selectivity for the position of conjugation (C3 vs. C17).[2][17] The resulting glucuronides, like E2-3G, are then transported out of cells and can be excreted in urine and bile.[1][2][18] Understanding this pathway is crucial as it dictates the specific biomarkers that must be targeted for a comprehensive assessment of estrogen metabolism.

Section 3: Core Application - Quantitative Bioanalysis via LC-MS/MS

The premier application of E2-D3-3G is as an internal standard for the sensitive and specific quantification of endogenous E2-3G in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method relies on Stable Isotope Dilution. A known amount of the deuterated internal standard (E2-D3-3G) is spiked into the unknown biological sample (e.g., serum).[19] The sample then undergoes extraction to remove proteins and interfering substances. The extract is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and IS from other matrix components. In the mass spectrometer, the compounds are ionized, and specific precursor-to-product ion transitions are monitored for both the analyte (E2-3G) and the IS (E2-D3-3G) in a process called Multiple Reaction Monitoring (MRM). The ratio of the peak area of the analyte to the peak area of the IS is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve.[7][20]

General Analytical Workflow

The workflow is a multi-step process designed to ensure precision and accuracy.

Detailed Experimental Protocol (Example)

This protocol is a representative example for the analysis of E2-3G in human serum. Note: This protocol must be fully validated in the end-user's laboratory.[21]

1. Materials & Reagents

-

Analytes: 17β-Estradiol 3-β-D-glucuronide (analytical standard)

-

Internal Standard: 17β-Estradiol-D3 3-β-D-glucuronide (CAS 1260231-06-8)

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water

-

Reagents: Formic acid, Ammonium acetate

-

Biological Matrix: Human serum (double charcoal-stripped for calibration curve)

-

Hardware: Calibrated pipettes, microcentrifuge tubes, HPLC vials, Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and the IS in methanol to create individual stock solutions. Store at -20°C or below.[22]

-

Working Calibrator Solutions: Serially dilute the analytical standard stock solution with 50:50 methanol/water to prepare a series of working solutions for the calibration curve (e.g., ranging from 0.5 to 200 pg/µL).

-

Working IS Solution (e.g., 1 ng/mL): Dilute the IS stock solution with 50:50 methanol/water to a final concentration appropriate for the assay sensitivity.

3. Sample Preparation

-

Pipette 200 µL of serum sample, calibrator, or quality control (QC) into a microcentrifuge tube.

-

Add 20 µL of the working IS solution to all tubes (except blanks) and vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at >10,000 x g for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water / 10% Methanol with 0.1% formic acid). Vortex and transfer to an HPLC vial for injection.

4. LC-MS/MS Instrumentation and Parameters

-

LC System: UPLC or HPLC system capable of binary gradients.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A typical gradient might run from 10% B to 95% B over 5-7 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

Example MS/MS Transitions (MRM): These values are illustrative and must be optimized on the specific instrument used.

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |

| E2-3G (Analyte) | 447.2 | 271.1 | -25 |

| E2-D3-3G (IS) | 450.2 | 274.1 | -25 |

Rationale: The precursor ion [M-H]⁻ corresponds to the deprotonated molecule. The product ion corresponds to the aglycone (estradiol) fragment after the neutral loss of the glucuronic acid moiety in the collision cell.[5] The +3 Da shift is maintained in both the precursor and product ions for the internal standard.

5. Data Analysis

-

Integrate the peak areas for both the analyte and IS transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the concentration of the prepared calibrators. A linear regression with 1/x or 1/x² weighting is typically used.

-

Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Section 4: Handling, Storage, and Quality Control

Proper handling and storage are critical to maintain the integrity of the standard.

-

Storage: The neat (solid) material and stock solutions should be stored in tightly sealed containers at -20°C or, for long-term storage, at -80°C, protected from light.[19][22][23]

-

Reconstitution: When provided in lyophilized form, reconstitute with the specified solvent (typically methanol or an aqueous/organic mix).[19][24] Allow the vial to come to room temperature before opening to prevent condensation.

-

Stability: Perform freeze-thaw stability and bench-top stability experiments during method validation to ensure the standard does not degrade under typical laboratory conditions.

-

Quality Control: The certificate of analysis (CoA) provided by the supplier should be reviewed for purity and concentration information. Use the standard within its valid use date.[23]

Conclusion

17β-Estradiol-D3 3-β-D-glucuronide is an indispensable tool for modern bioanalysis. Its properties as a stable isotope-labeled internal standard directly address the challenges of accuracy, precision, and specificity inherent in the quantification of steroid metabolites in complex biological matrices. By mimicking the endogenous analyte, it enables the robust and reliable performance of SID-LC-MS/MS methods, which are fundamental to advancing research in endocrinology, drug metabolism, and clinical diagnostics. The rigorous application of the principles and protocols outlined in this guide will empower researchers to generate high-quality, defensible data in their pursuit of understanding estrogen's role in health and disease.

References

-

Estradiol glucuronide - Wikipedia. [Link]

-

Zhu, B. T., & Conney, A. H. (1998). Estrogen Metabolism by Conjugation. JNCI Monographs, 1998(25), 65-76. [Link]

-

Kaivosaari, S., Finel, M., & Koskinen, M. (2011). Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases. Journal of Steroid Biochemistry and Molecular Biology, 127(3-5), 266-273. [Link]

-

Wang, L., Chen, C., & Wen, X. (2020). Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1. Acta Pharmaceutica Sinica B, 10(7), 1269-1278. [Link]

-

Foreman, W. T., & Zaugg, S. D. (2013). An isotope-dilution standard GC/MS/MS method for steroid hormones in water. U.S. Geological Survey. [Link]

-

Meinl, W., et al. (2006). Stimulation of estradiol glucuronidation: a protective mechanism against estradiol-mediated carcinogenesis? Molecular Nutrition & Food Research, 50(4-5), 449-457. [Link]

-

Penning, T. M. (2009). Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications. The Journal of steroid biochemistry and molecular biology, 114(1-2), 1-10. [Link]

-

17β-Estradiol-3-β-D-glucuronide-d3 | Cambridge Bioscience. [Link]

-

Biber, F. Z., & Unak, P. (2006). Synthesis of an estradiol glucuronide derivative and investigation of its radiopharmaceutical potential. Applied Radiation and Isotopes, 64(7), 801-808. [Link]

-

Soldin, S. J., & Soldin, O. P. (2006). Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry. Clinica Chimica Acta, 369(2), 178-185. [Link]

-

Adlercreutz, H., & Fotsis, T. (1981). Isotope dilution - mass spectrometry of steroid hormones. International Atomic Energy Agency. [Link]

-

Cawood, M. L., et al. (2003). Testosterone measurement by isotope-dilution liquid chromatography-tandem mass spectrometry: validation of a method for routine clinical practice. Clinical Chemistry, 49(5), 789-794. [Link]

-

17beta-Estradiol-d3 3-beta-d-glucuronide | PubChem. [Link]

-

Mellor, J. D., & Hobkirk, R. (1975). In vitro synthesis of estrogen glucuronides and sulfates by human renal tissue. Canadian Journal of Biochemistry, 53(7), 779-783. [Link]

-

17β-Estradiol-d3 3-β-D-Glucuronide | Pharmaffiliates. [Link]

-

Steroids internal standards (RUO) – Instructions for use | Biocrates. [Link]

-

Xu, X., et al. (2011). Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry. Analytical chemistry, 83(18), 7015-7023. [Link]

-

Falk, R. T., et al. (2016). Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma. The Journal of steroid biochemistry and molecular biology, 162, 126-134. [Link]

-

Sarver, J. G., & Kunkel, G. J. (2019). Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers. Journal of the American Society for Mass Spectrometry, 30(11), 2378-2384. [Link]

-

Estradiol 3-glucuronide - Wikipedia. [Link]

-

Le Bizec, B., et al. (2021). Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantification of steroid hormones in serum of different mammal species. Journal of Chromatography B, 1169, 122593. [Link]

-

MassTrak Steroid Internal Standard Mix (RUO), Instructions for use | Waters. [Link]

-

Gauthier, A., et al. (2015). A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women. The Journal of steroid biochemistry and molecular biology, 153, 136-144. [Link]

-

Chung, B. C., & Cho, Y. J. (1992). Synthesis of deuterium-labeled 5 alpha-androstane-3 alpha, 17 beta-diol and its 17 beta-glucuronide. Steroids, 57(11), 530-536. [Link]

Sources

- 1. Hepatic uptake of estradiol-3-glucuronide and estradiol-3-sulfate-17β-glucuronide by human organic anion transporting polypeptides 1B1, 1B3, and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Estradiol 3-glucuronide - Wikipedia [en.wikipedia.org]

- 4. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. An isotope-dilution standard GC/MS/MS method for steroid hormones in water [pubs.usgs.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound [lgcstandards.com]

- 14. 17β-Estradiol-3-β-D-glucuronide-d3 - MedChem Express [bioscience.co.uk]

- 15. This compound | C24H32O8 | CID 71316461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Testosterone measurement by isotope-dilution liquid chromatography-tandem mass spectrometry: validation of a method for routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucuronidation of the steroid enantiomers ent-17β-estradiol, ent-androsterone and ent-etiocholanolone by the human UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estradiol glucuronide - Wikipedia [en.wikipedia.org]

- 19. shop.biocrates.com [shop.biocrates.com]

- 20. orbi.uliege.be [orbi.uliege.be]

- 21. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Deuterated Steroids Standard Mixture, SMB00968 - Sigma Aldrich [sigmaaldrich.com]

- 23. usp.org [usp.org]

- 24. help.waters.com [help.waters.com]

A Technical Guide to 17β-Estradiol-d3 3-β-d-glucuronide: Properties, Applications, and Methodologies for Quantitative Analysis

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 17β-Estradiol-d3 3-β-d-glucuronide, a critical tool in modern analytical chemistry. We delve into its precise physicochemical properties, with a primary focus on its molecular weight and isotopic composition. The central theme of this document is the compound's application as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry (ID-MS). We will explore the fundamental principles that make SIL-IS the gold standard for quantitative analysis in complex biological matrices and provide a detailed, field-proven protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This guide is intended to serve as an authoritative resource for scientists seeking to achieve the highest levels of accuracy and precision in steroid hormone analysis.

The Analytical Challenge: Quantifying Steroid Glucuronides

17β-Estradiol, the most potent endogenous estrogen, undergoes extensive metabolism in the liver. A primary metabolic pathway is glucuronidation, where the enzyme UDP-glucuronosyltransferase attaches a glucuronic acid moiety to the steroid.[1] This conjugation dramatically increases the water solubility of estradiol, facilitating its excretion in urine and bile.[1][2] The resulting metabolite, 17β-Estradiol 3-β-d-glucuronide, is therefore a key biomarker for assessing estradiol metabolism and disposition.

However, accurately quantifying this and other steroid conjugates in biological fluids like serum or plasma is fraught with challenges.[3] The complexity of these matrices leads to significant "matrix effects," where co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer, causing either ion suppression or enhancement.[3] This variability can severely compromise the accuracy and reproducibility of the measurement.

The solution to this problem is the principle of isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a version of the analyte that has been synthesized to include heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). Because its physicochemical properties are nearly identical to the endogenous analyte, the SIL-IS co-elutes chromatographically and experiences the exact same matrix effects and variability during sample preparation.[3][4] By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the ratio of the endogenous analyte to the standard can be measured, effectively canceling out any sources of error and ensuring a highly accurate result.[3] 17β-Estradiol-d3 3-β-d-glucuronide is purpose-built for this role.

Physicochemical Properties of 17β-Estradiol-d3 3-β-d-glucuronide

The precise characterization of the internal standard is fundamental to its application. The key properties of 17β-Estradiol-d3 3-β-d-glucuronide are summarized below.

| Property | Value / Description | Source |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | PubChem[5] |

| Synonyms | E2-3G-d3, Estradiol 3-glucuronide-d3 | General |

| CAS Number | 1260231-06-8 | PubChem, SCBT[5][6] |

| Molecular Formula | C₂₄H₂₉D₃O₈ | SCBT, Pharmaffiliates[6][7] |

| Average Molecular Weight | 451.52 g/mol | SCBT, Pharmaffiliates[6][7][8] |

| Monoisotopic Mass | 451.22854821 Da | PubChem[5] |

| Sodium Salt MW | 473.51 g/mol | MedChemExpress[9] |

| Isotopic Labeling | 3 Deuterium (D) atoms at the 16, 16, and 17 positions of the steroid D-ring. | PubChem[5] |

Causality Behind the Structure: The placement of the three deuterium atoms on the D-ring, far from the site of glucuronidation on the A-ring, is a deliberate design choice. This ensures that the isotopic label does not alter the chemical properties of the glucuronide functional group, preserving the compound's extraction efficiency and chromatographic behavior to perfectly mirror its non-labeled, endogenous counterpart. The +3 Dalton mass shift provides a clear, unambiguous separation from the analyte signal in the mass spectrometer.

The Role as an Internal Standard in LC-MS/MS Workflows

The use of 17β-Estradiol-d3 3-β-d-glucuronide is integral to a robust quantitative bioanalytical workflow. The standard is introduced early in the sample preparation process, making it a true surrogate that accounts for analyte loss at every subsequent step.

Protocol: Quantification of 17β-Estradiol 3-β-d-glucuronide in Human Serum

This protocol describes a self-validating system for the quantification of 17β-Estradiol 3-β-d-glucuronide. The inclusion of the internal standard at the outset ensures that variations in extraction efficiency or instrument response are inherently corrected.

4.1. Principle Serum samples are spiked with a known quantity of 17β-Estradiol-d3 3-β-d-glucuronide. Steroids are then extracted from the matrix using supported liquid extraction (SLE). The extract is analyzed by UHPLC-MS/MS, and the concentration of the endogenous analyte is determined by calculating the peak area ratio relative to the internal standard against a calibration curve.

4.2. Materials & Reagents

-

Reference Standards: 17β-Estradiol 3-β-d-glucuronide, 17β-Estradiol-d3 3-β-d-glucuronide

-

Solvents: Methanol, Dichloromethane, Acetonitrile (all LC-MS grade)

-

Reagents: Formic Acid, Deionized Water

-

Hardware: 96-well Supported Liquid Extraction (SLE+) plates, 96-deep-well collection plates, positive pressure manifold, plate evaporator.

4.3. Sample Preparation: Supported Liquid Extraction (SLE)

-

Prepare Standards: Create a set of calibration standards by spiking charcoal-stripped (steroid-free) serum with known concentrations of the analyte.

-

Aliquot Samples: Pipette 150 µL of each standard, quality control (QC), and unknown sample into separate wells of a 96-well plate.

-

Spike Internal Standard: Add 100 µL of a working solution of 17β-Estradiol-d3 3-β-d-glucuronide (e.g., 5 ng/mL in water) to every well (except double blanks).[10]

-

Mix & Load: Mix the plate gently. Load the entire volume of each sample onto a 96-well SLE+ plate. Allow the samples to absorb for 5 minutes.[10]

-

Elute: Place the SLE+ plate over a 2 mL deep-well collection plate. Apply two aliquots of 900 µL of dichloromethane to each well, allowing the solvent to flow through completely each time.[10]

-

Evaporate: Evaporate the solvent in the collection plate to complete dryness under a stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Seal the plate and vortex for 1 minute before placing it in the autosampler.

4.4. LC-MS/MS Analysis The following are typical starting parameters. Method development and optimization are required.

| Parameter | Recommended Setting | Rationale |

| LC System | UHPLC System | Provides high resolution and short run times. |

| Column | Biphenyl or C18, <2 µm particle size (e.g., 100 x 2.1 mm) | Biphenyl columns offer unique selectivity for aromatic compounds like steroids.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Common organic phase. |

| Gradient | 40% B to 95% B over 5 minutes | A representative gradient to elute steroids. Must be optimized. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode. |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Glucuronides and the carboxylic acid moiety ionize efficiently in negative mode. |

| MRM Transitions | Analyte: 447.2 → 271.2 IS (d3): 450.2 → 271.2 | [M-H]⁻ precursor ions. The product ion (271.2) corresponds to the estradiol steroid backbone after loss of the glucuronic acid moiety (176 Da). The IS product ion is identical as the label is on the part of the molecule that is detected. |

Data Analysis and Interpretation

The final step is the conversion of raw data into a concentration. This is achieved by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards. This relationship is the foundation of quantification.

A linear regression is applied to the calibration curve. The equation of this line is then used to calculate the concentration of the unknown samples based on their measured analyte/IS peak area ratios.

Conclusion

17β-Estradiol-d3 3-β-d-glucuronide is more than a molecule with a specific molecular weight; it is an enabling tool for high-fidelity quantitative science. Its carefully designed structure, featuring three deuterium atoms, allows it to function as an ideal internal standard for isotope dilution mass spectrometry. By leveraging its properties within a validated workflow, researchers can overcome the inherent challenges of bioanalysis, such as matrix effects and sample loss, to produce data that is both accurate and precise. The methodologies outlined in this guide provide a framework for the robust measurement of this important estrogen metabolite, empowering research in endocrinology, drug development, and clinical diagnostics.

References

-

17beta-Estradiol-D3 3-beta-d-glucuronide. PubChem, National Center for Biotechnology Information. [Link]

-

17β-Estradiol-3-β-D-Glucuronide. SynZeal. [Link]

-

17β-Estradiol-d3 17β-D-Glucuronide. Pharmaffiliates. [Link]

-

Estradiol 3-glucuronide. Wikipedia. [Link]

-

Estradiol 3-glucuronide. PubChem, National Center for Biotechnology Information. [Link]

-

Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. ACS Publications. [Link]

-

Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism. National Institutes of Health (NIH). [Link]

-

Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers. National Institutes of Health (NIH). [Link]

-

Testosterone measurement by liquid chromatography tandem mass spectrometry: The importance of internal standard choice. ResearchGate. [Link]

-

Estradiol glucuronide. Wikipedia. [Link]

-

Analysis of Steroid Hormones by LC MSMS Advancing Research in HIV AIDS and Reproductive Health. YouTube. [Link]

Sources

- 1. Estradiol 3-glucuronide - Wikipedia [en.wikipedia.org]

- 2. Estradiol glucuronide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H32O8 | CID 71316461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

An In--Depth Technical Guide to the Endogenous Metabolism of Estradiol to Glucuronide Conjugates

Abstract

The steroid hormone 17β-estradiol (E2) is the most potent endogenous estrogen, playing a pivotal role in regulating numerous physiological processes. The precise control of its concentration and activity is critical for maintaining hormonal homeostasis. A primary pathway for the metabolic inactivation and elimination of estradiol is conjugation with glucuronic acid, a Phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. This technical guide provides a comprehensive exploration of the endogenous glucuronidation of estradiol, designed for researchers, scientists, and drug development professionals. We will delve into the specific UGT isoforms responsible, their regioselectivity, the biochemical kinetics of the conjugation reactions, and the physiological fate of the resulting glucuronide metabolites. Furthermore, this guide presents detailed, field-proven methodologies for the in-vitro characterization of these metabolic pathways, emphasizing the analytical quantification of estradiol glucuronides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Critical Role of Estradiol Metabolism

17β-estradiol is a central regulator of the reproductive system and also exerts significant effects on bone density, cardiovascular health, and cognitive function. Its biological actions are mediated primarily through binding to estrogen receptors (ERs). Consequently, the levels of active E2 must be meticulously regulated. The metabolic clearance of estrogens is as crucial as their synthesis. The body employs Phase I (oxidation) and Phase II (conjugation) metabolic pathways to convert lipophilic steroid hormones into more water-soluble compounds, facilitating their excretion.

Among the Phase II reactions, glucuronidation is a major pathway for the disposition of both endogenous estrogens and a wide array of xenobiotics.[1] This process involves the covalent attachment of a glucuronic acid moiety from the high-energy donor, uridine diphosphate glucuronic acid (UDPGA), to a hydroxyl group on the estradiol molecule.[2] The resulting estradiol glucuronides are biologically inactive as ligands for ERs, more polar, and readily eliminated from the body via urine and bile.[1][2] Understanding the nuances of this pathway is paramount for endocrinology research and for the development of drugs that may interact with or be metabolized by these same enzymes.

The Enzymology of Estradiol Glucuronidation: The UGT Superfamily

The conjugation of estradiol is catalyzed by members of the UDP-glucuronosyltransferase (UGT) enzyme superfamily. These are membrane-bound proteins located within the endoplasmic reticulum of cells, most prominently in the liver, but also in extrahepatic tissues such as the intestine, kidney, and breast.[1][3]

Key UGT Isoforms and Regioselectivity

Estradiol possesses two hydroxyl groups available for glucuronidation: one at the C3 position of the phenolic A-ring and another at the C17β position of the D-ring. Different UGT isoforms exhibit distinct preferences for these sites, a property known as regioselectivity.

-

UGT1A Family: Members of this family, particularly UGT1A1 , are the primary catalysts for glucuronidation at the 3-hydroxyl position , forming estradiol-3-glucuronide (E2-3G).[4][5] Other isoforms like UGT1A3 and UGT1A10 also contribute to the formation of E2-3G.[3][6] UGT1A10 is notably expressed in the intestine, suggesting a role in the first-pass metabolism of orally ingested compounds.[3]

-

UGT2B Family: Isoforms from this family, especially UGT2B7 , are the major enzymes responsible for conjugating the 17β-hydroxyl group , yielding estradiol-17β-glucuronide (E2-17G).[3][4] The 17β position is considered the predominant site for estradiol glucuronidation overall.[2][7] UGT2B15 has also been identified as a key enzyme in steroid hormone glucuronidation within breast cancer cells.[8]

The differential expression and activity of these isoforms across tissues and among individuals contribute to variations in estrogen metabolism.

Summary of Key UGT Isoforms

| UGT Isoform | Primary Estradiol Target Site | Key Tissue Expression | Reference |

| UGT1A1 | 3-OH | Liver, Intestine | [4][6] |

| UGT1A3 | 3-OH / 2-OH Catechols | Liver | [6] |

| UGT1A10 | 3-OH | Intestine (Extra-hepatic) | [3] |

| UGT2B7 | 17β-OH | Liver, Kidney | [3][4] |

| UGT2B15 | 17β-OH | Liver, Prostate, Breast | [3][8] |

Regulation of UGT Expression

The expression of UGT enzymes is not static; it can be modulated by various factors, including the very hormones they metabolize. Studies have shown that 17β-estradiol can up-regulate the expression of both UGT1A9 and UGT2B15 via an estrogen receptor α (ERα)-mediated transcriptional mechanism.[8][9] This suggests a negative feedback loop where high levels of estradiol can enhance its own metabolic inactivation, a self-validating system for maintaining hormonal balance.

The Metabolic Pathway and Physiological Significance

The conversion of estradiol to its glucuronide conjugates is a definitive step towards inactivation and elimination.

Caption: Estradiol glucuronidation pathway.

Physicochemical Changes and Transport

Glucuronidation drastically increases the molecular weight and water solubility of estradiol, which prevents it from passively diffusing back across cell membranes and binding to intracellular estrogen receptors.[2] These anionic conjugates are then actively transported out of the cell and into circulation or bile by efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP).[10] Their uptake into hepatocytes from the bloodstream is mediated by Organic Anion Transporting Polypeptides (OATPs).[7][10]

Enterohepatic Recirculation: A Reservoir of Activity

While glucuronides are targeted for excretion, they can also serve as a circulating reservoir of parent hormone.[10] After excretion into the bile and entry into the intestine, bacterial β-glucuronidase enzymes can cleave off the glucuronic acid moiety, liberating active estradiol. This free estradiol can then be reabsorbed into circulation. This process, known as enterohepatic recirculation, significantly extends the biological half-life of orally administered estradiol, a critical pharmacokinetic consideration in hormone replacement therapy.[10]

Methodologies for Studying Estradiol Glucuronidation

To accurately characterize the enzymatic conversion of estradiol to its glucuronides, a robust in vitro system coupled with highly sensitive and specific analytical detection is required. The following section details a validated workflow.

In Vitro UGT Activity Assay

Expertise & Causality: The primary goal is to measure the formation of glucuronide metabolites over time in a controlled environment. To dissect the specific contribution of individual UGT isoforms, it is essential to use a source containing a known, isolated enzyme. Recombinant UGTs, overexpressed in systems like baculovirus-infected insect cells or HEK293 cells, are the gold standard as they eliminate confounding metabolic activities present in whole-cell or tissue preparations like liver microsomes.[3][6] Liver microsomes are, however, an excellent tool for studying the aggregate metabolic activity of a native enzyme profile.[11]

Trustworthiness & Self-Validation: The protocol's integrity relies on meticulous controls. A "No UDPGA" control is critical to ensure that metabolite formation is dependent on the UGT cofactor. A "No Enzyme" control confirms that the reaction is enzymatically driven and not a result of spontaneous degradation. A known substrate for the specific UGT isoform being tested should be run in parallel as a positive control to verify enzyme activity.

Experimental Protocol: Estradiol Glucuronidation Assay with Recombinant UGTs

-

Preparation of Reaction Mixture:

-

In a 1.5 mL microcentrifuge tube on ice, prepare the master mix. For a final reaction volume of 100 µL, combine:

-

Vortex gently and pre-incubate the mixture at 37°C for 3 minutes.

-

-

Initiation of Reaction:

-

Add 10 µL of 17β-estradiol substrate (dissolved in a minimal amount of DMSO, then diluted). The final concentration should span a range to determine kinetic constants (e.g., 5-300 µM).[3]

-

Initiate the enzymatic reaction by adding 10 µL of 50 mM UDPGA (final concentration 5 mM).[3]

-

Vortex gently and incubate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range of formation.

-

-

Termination of Reaction:

-

Sample Processing:

-

Centrifuge the terminated reaction at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.[7]

-

Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Causality: LC-MS/MS is the definitive analytical technique for this application. Its power lies in its ability to physically separate the metabolites chromatographically (LC) and then detect and quantify them based on their unique mass-to-charge ratios (MS/MS).[12][13] This is particularly crucial for distinguishing between the isomers E2-3G and E2-17G, which have identical masses but can be separated by chromatography.[14] The use of tandem mass spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) provides exceptional specificity, as it monitors for a specific fragmentation (transition) from a parent ion to a daughter ion, filtering out background noise.

Trustworthiness & Self-Validation: The use of a stable isotope-labeled internal standard is ideal, but a structurally similar compound not present in the sample (e.g., estrone glucuronide for estradiol glucuronide analysis) is also effective.[4] The internal standard corrects for variations in sample processing, injection volume, and instrument response, ensuring accurate and precise quantification. A standard curve with known concentrations of the analyte must be prepared in the same matrix as the samples to ensure accurate quantification.

Protocol: LC-MS/MS Analysis of Estradiol Glucuronides

-

Instrumentation:

-

Utilize a triple quadrupole mass spectrometer (e.g., Sciex API 5500) coupled to a high-performance liquid chromatography system (e.g., Agilent 1290).[4]

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., Chromolith SpeedROD RP-18e, 50 x 4.6mm).[3]

-

Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0.[3]

-

Mobile Phase B: Methanol.[3]

-

Gradient: Employ a gradient elution to separate the analytes from the matrix components.

-

Flow Rate: 1 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[4]

-

Analysis Mode: Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/Internal Standard).

-

Quantify the concentration of the formed metabolite using the standard curve generated from the peak area ratios of the calibration standards.

-

Caption: Experimental workflow for UGT activity analysis.

Implications for Drug Development and Clinical Research

A thorough understanding of estradiol glucuronidation is vital in several key areas:

-

Pharmacokinetics & Drug-Drug Interactions: Many drugs are metabolized by UGT1A1 and UGT2B7. Co-administration of such drugs with hormone therapies can lead to competitive inhibition, potentially decreasing the clearance of estradiol and increasing exposure, or vice-versa.[6][15] This is a critical consideration during drug safety and interaction profiling.

-

Endocrine Disrupting Chemicals (EDCs): Many EDCs, or xenoestrogens, are also substrates for UGT enzymes. Their presence can disrupt normal estrogen metabolism, contributing to hormonal imbalance.[16]